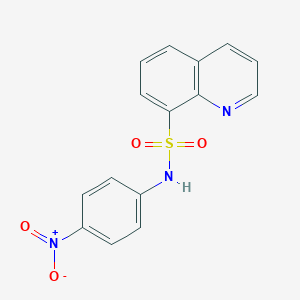

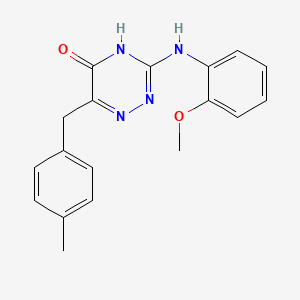

N-(4-nitrophenyl)quinoline-8-sulfonamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has shown significant biological activities, including antimicrobial and anticancer properties.

Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases, including cancer.

Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mécanisme D'action

Target of Action

The primary target of N-(4-nitrophenyl)quinoline-8-sulfonamide is dihydrofolate reductase (DHFR) . DHFR is a critical enzyme involved in the synthesis of nucleotides and thus, DNA replication. Inhibition of DHFR is a common mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

Mode of Action

this compound interacts with DHFR by binding to its active sites . This binding inhibits the enzyme’s function, disrupting the synthesis of nucleotides and hindering DNA replication. This disruption can lead to cell cycle arrest, particularly in the G1 phase .

Biochemical Pathways

The compound’s action primarily affects the folic acid pathway by inhibiting DHFR . This inhibition disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides. The downstream effects include disruption of DNA replication and cell division, leading to cell cycle arrest .

Pharmacokinetics

They reach peak plasma levels within 2-6 hours . .

Result of Action

The inhibition of DHFR by this compound leads to disruption of nucleotide synthesis and DNA replication . This disruption can cause cell cycle arrest, particularly in the G1 phase . As a result, the compound exhibits antimicrobial and antitumor activities .

Orientations Futures

The introduction of another quinolinyl fragment to the modulator molecule may have a significant impact on pyruvate levels in cancer cells . This provides further directions for future research to find novel analogs suitable for clinical applications in cancer treatment . Additionally, compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

Analyse Biochimique

Biochemical Properties

N-(4-nitrophenyl)quinoline-8-sulfonamide has been found to interact with several enzymes and proteins. For instance, it has been identified as a potent modulator of the muscle isoform 2 of pyruvate kinase (PKM2), a key glycolytic enzyme involved in the generation of ATP and critical for cancer metabolism . It has also been suggested to inhibit dihydrofolate reductase (DHFR), a mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

Cellular Effects

The effects of this compound on cells have been studied primarily in the context of cancer cells. In vitro experiments have confirmed the ability of this compound to reduce the intracellular pyruvate level in A549 lung cancer cells, with simultaneous impact on cancer cell viability and cell-cycle phase distribution .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with key enzymes. As a modulator of PKM2, it can shift this enzyme between highly active and less active states . As a DHFR inhibitor, it can prevent the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it’s known that sulfonamides generally exhibit a range of effects over time, including changes in cellular function .

Metabolic Pathways

Given its inhibitory action on DHFR, it may be involved in the folate metabolic pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)quinoline-8-sulfonamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This method is known for its efficiency and selectivity in forming the desired product. The reaction conditions usually involve the use of a copper catalyst, an azide, and an alkyne under mild conditions to yield the sulfonamide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the CuAAC reaction under controlled conditions to ensure high yield and purity of the product. This would likely involve the use of industrial-grade reagents and optimized reaction parameters to facilitate large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-nitrophenyl)quinoline-8-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different functional derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide or quinoline moieties, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.

Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities and applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline-sulfonamides: These compounds share a similar core structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.

N4-substituted sulfonamides: These derivatives are known for their dihydrofolate reductase (DHFR) inhibitory activity and have been studied for their antimicrobial and antitumor activities.

Uniqueness

N-(4-nitrophenyl)quinoline-8-sulfonamide stands out due to its specific inhibition of PKM2 and its high selectivity towards cancer cells compared to normal cells . This selectivity makes it a promising candidate for further development as a therapeutic agent for cancer treatment.

Propriétés

IUPAC Name |

N-(4-nitrophenyl)quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4S/c19-18(20)13-8-6-12(7-9-13)17-23(21,22)14-5-1-3-11-4-2-10-16-15(11)14/h1-10,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSZMVZOUJLXLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301319906 | |

| Record name | N-(4-nitrophenyl)quinoline-8-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641661 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

321979-47-9 | |

| Record name | N-(4-nitrophenyl)quinoline-8-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3013909.png)

![2,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B3013911.png)

![(Z)-methyl 2-((E)-3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013923.png)

![N-(2-methoxyethyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B3013926.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B3013929.png)